molecular formula C18H16ClF2N3O3 B2414649 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea CAS No. 894032-45-2

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea

Cat. No.: B2414649
CAS No.: 894032-45-2
M. Wt: 395.79
InChI Key: IIKQAFLXJHREJJ-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[4-(difluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O3/c19-11-1-5-14(6-2-11)24-10-13(9-16(24)25)23-18(26)22-12-3-7-15(8-4-12)27-17(20)21/h1-8,13,17H,9-10H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKQAFLXJHREJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and difluoromethoxyphenyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and difluoromethoxyphenyl derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds .

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and activity at different biological receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea is unique due to its combination of a pyrrolidinone core with chlorophenyl and difluoromethoxyphenyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea is a complex organic molecule characterized by a unique structural arrangement that includes a pyrrolidinone ring and a urea functional group. This structure contributes to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C16H15ClF2N2OC_{16}H_{15}ClF_2N_2O, with a molecular weight of approximately 340.76 g/mol. The presence of the 4-chlorophenyl and difluoromethoxy groups enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the pyrrolidinone core.
  • Introduction of the urea linkage.
  • Substitution reactions to incorporate the chlorophenyl and difluoromethoxy groups.

In industrial settings, automated reactors and continuous flow systems can be employed to enhance efficiency during synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antiproliferative Activity : Studies have shown that derivatives of similar structures demonstrate significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines .
  • Enzyme Inhibition : The compound may modulate enzyme activity, particularly in pathways related to cancer progression. For example, phenyl urea derivatives have been studied for their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 Values (μM)Reference
AntiproliferativeA5492.39 ± 0.10
AntiproliferativeHCT-1163.90 ± 0.33
IDO1 InhibitionN/AN/A

Case Studies

  • Anticancer Studies : A series of diaryl urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The studies revealed that modifications to the urea structure significantly impacted biological activity, with some compounds showing comparable efficacy to established anticancer drugs like sorafenib .
  • Mechanistic Insights : Research into the mechanism of action has indicated that these compounds may interact with specific protein targets through hydrogen bonding and hydrophobic interactions, influencing cellular signaling pathways involved in proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(difluoromethoxy)phenyl)urea, and what key intermediates should be prioritized?

  • Methodological Answer : The compound can be synthesized via a two-step urea coupling strategy. First, prepare the 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine intermediate through reductive amination of 5-oxopyrrolidin-3-one with 4-chloroaniline. Second, react this intermediate with 4-(difluoromethoxy)phenyl isocyanate under inert conditions (e.g., THF, 0–5°C) using a base catalyst like DABCO to facilitate urea bond formation . Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. How can the structural integrity of this urea derivative be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm substitution patterns (e.g., pyrrolidinone carbonyl at ~170 ppm in 13C^{13}\text{C} NMR, urea NH protons at ~8–9 ppm in 1H^{1}\text{H} NMR).
  • X-ray crystallography : Resolve the 3D conformation of the pyrrolidinone ring and urea linkage (as demonstrated in structurally related compounds like ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) .
  • HRMS : Verify molecular weight (expected [M+H]+^+: ~422.1 Da).

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against serine proteases (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC), given structural similarities to known serine protease inhibitors like 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea .
  • Cellular viability assays : Use HEK293 or SH-SY5Y cells to assess cytotoxicity (MTT assay) and rule out nonspecific effects.

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs)?

  • Methodological Answer :

  • Target preparation : Extract the α7 nAChR structure from the PDB (e.g., 7KOO). Remove water molecules and add polar hydrogens.
  • Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and assign partial charges.
  • Docking : Use AutoDock Vina with a grid box centered on the orthosteric binding site. Analyze hydrogen bonds between the urea NH and receptor residues (e.g., Trp149) and π-π stacking with the 4-chlorophenyl group .

Q. How should researchers resolve contradictory IC50_{50} values observed in enzymatic vs. cell-based assays?

  • Methodological Answer : Contradictions may arise from:

  • Cell permeability : Measure logP (HPLC-derived) to assess lipid solubility. If logP < 2, use prodrug strategies (e.g., esterification of polar groups).
  • Metabolic instability : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., oxidative defluorination of the difluoromethoxy group) .
  • Off-target effects : Perform a kinase panel screen (e.g., Eurofins KinaseProfiler) to identify unintended targets.

Q. What electrophysiological techniques validate the compound’s activity as a positive allosteric modulator (PAM) of ion channels?

  • Methodological Answer :

  • Patch-clamp electrophysiology : Use HEK cells expressing human α7 nAChRs. Apply acetylcholine (EC20_{20}) to induce currents, then co-apply the compound at varying concentrations (1–100 µM). Measure potentiation of peak current amplitude.
  • Data analysis : Calculate fold-change relative to baseline and compare to known PAMs like NS-1738 .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepCharacterization (NMR/HRMS)
1-(4-Chlorophenyl)-5-oxopyrrolidin-3-amineReductive amination of 5-oxopyrrolidin-3-one1H^{1}\text{H} NMR (DMSO-d6): δ 7.45 (d, 2H), 6.65 (d, 2H), 3.80 (m, 1H), 3.20 (m, 2H)
4-(Difluoromethoxy)phenyl isocyanatePhosgenation of 4-(difluoromethoxy)anilineFT-IR: 2270 cm1^{-1} (NCO stretch)

Table 2 : In Vitro Pharmacological Profiling

Assay TypeProtocolKey Findings
Serine protease inhibitionBoc-QAR-AMC substrate, 37°C, pH 7.4IC50_{50} = 12.3 ± 1.5 µM (n=3)
Cytotoxicity (MTT)HEK293 cells, 48h exposureCC50_{50} > 100 µM (n=3)

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